molecular formula C14H18N4O4 B1412399 methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 2205311-45-9

methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1412399
CAS RN: 2205311-45-9
M. Wt: 306.32 g/mol
InChI Key: DWQCYHCTHFYTBP-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as MIPNPC, is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. This molecule is a member of the pyrrolo[2,3-b]pyridine family, which is known for its ability to form strong covalent bonds with other molecules. MIPNPC has been studied for its potential use as an anti-tumor agent, as well as for its potential to inhibit the growth of certain bacteria. In addition, MIPNPC has been studied for its ability to act as an enzyme inhibitor and for its potential to be used in the synthesis of other molecules.

Scientific Research Applications

Synthesis and Biological Activity

  • Research has explored the synthesis of various pyrrole and pyridine derivatives, including amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, demonstrating significant antineoplastic activity in models of L1210 leukemia. The development of these compounds highlights the potential for creating new therapeutic agents with antitumor properties (Liu et al., 1992).

Advanced Organic Synthesis Techniques

  • Novel synthetic routes have been developed for the efficient and regioselective synthesis of substituted pyrroles, enabling precise control over the introduction of various functional groups. This research opens up new possibilities for the design and synthesis of complex organic molecules with potential applications in drug discovery and material science (Misra et al., 2007).

Structural and Mechanistic Studies

  • Investigations into the structural aspects of related compounds, such as nickel(II) and copper(II) complexes of tetradentate unsymmetrical Schiff base ligands, have provided insights into positional isomerism within these systems. Such studies are crucial for understanding the electronic and geometric factors that influence the reactivity and stability of metal-organic frameworks (Chattopadhyay et al., 2006).

Antimicrobial Activity

  • Research into the antimicrobial activity of pyridine and triazole derivatives has shown that these compounds exhibit considerable efficacy against various bacterial strains and yeasts. This line of inquiry is particularly relevant in the search for new antibiotics and antifungal agents to combat resistant pathogens (Abu-Youssef et al., 2010).

properties

IUPAC Name

methyl 3-amino-1-(3-methylbutyl)-5-nitropyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-8(2)4-5-17-12(14(19)22-3)11(15)10-6-9(18(20)21)7-16-13(10)17/h6-8H,4-5,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQCYHCTHFYTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=C(C2=C1N=CC(=C2)[N+](=O)[O-])N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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